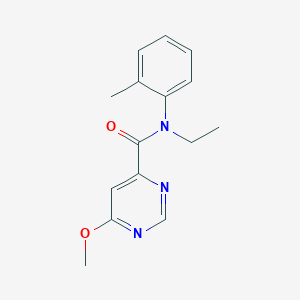

N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide

描述

属性

IUPAC Name |

N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-4-18(13-8-6-5-7-11(13)2)15(19)12-9-14(20-3)17-10-16-12/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYQKVAOMRSWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting formamide, absolute ethyl alcohol, and sodium ethoxide in a container. The mixture is stirred and heated, followed by the addition of diethyl malonate.

Introduction of Substituents: The 6-methoxy and 2-methylphenyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions: N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

Chemical Properties and Structure

The compound belongs to the pyrimidine class, which is known for its diverse biological activities. Pyrimidines serve as essential building blocks in nucleic acids and have been extensively studied for their therapeutic potential. The unique structure of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide allows for modifications that enhance its bioactivity.

Anticancer Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound may inhibit key pathways involved in tumor growth and angiogenesis, similar to other pyrimidine derivatives that target vascular endothelial growth factor receptors (VEGFRs) .

- Case Study : In xenograft models, treatment with this compound resulted in a marked reduction in tumor size, suggesting its effectiveness as an anticancer agent .

| Study | Tumor Type | Treatment Dosage | Result |

|---|---|---|---|

| A | Melanoma | 30 mg/kg/day | 90% tumor growth inhibition |

| B | Breast Cancer | 20 mg/kg/day | Significant reduction in tumor size |

Anti-inflammatory Properties

This compound has also shown promising anti-inflammatory effects.

- In Vitro Studies : The compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption, Distribution, Metabolism, and Excretion (ADME) : Initial studies suggest favorable ADME properties, indicating good bioavailability and metabolic stability .

- Toxicity Assessments : Toxicological evaluations have shown a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Conclusion and Future Directions

The applications of this compound in cancer therapy and anti-inflammatory treatment highlight its potential as a versatile therapeutic agent. Ongoing research into its mechanisms of action and further optimization of its structure could lead to the development of novel drugs targeting complex diseases.

作用机制

The mechanism of action of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Carboxamides

The following table summarizes structural analogs of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide, emphasizing substituent variations and reported properties:

Key Structural and Functional Differences:

Substituent Position and Electronic Effects :

- The 2-methylphenyl group in the target compound contrasts with 4-methylphenyl in and 3-methylphenyl in . Substitutions at the ortho position (as in the target compound) may sterically hinder interactions with biological targets compared to para analogs .

- The methoxy group in the target compound (position 6) differs from 4-methoxyphenyl in , which participates in hydrogen bonding critical for antimicrobial activity .

Biological Activity :

- Fluorinated analogs (e.g., ) exhibit enhanced antibacterial activity due to improved membrane permeability and electron-withdrawing effects. The absence of fluorine in the target compound may limit similar efficacy .

- Compounds with oxadiazole or benzoxazole hybrids (e.g., ) show divergent pharmacophore profiles, prioritizing heterocyclic interactions over carboxamide-based binding .

Synthetic Complexity: The target compound’s synthesis likely parallels methods for analogous pyrimidines, such as condensation of carboxamide intermediates with substituted amines (e.g., ).

Crystallographic and Stability Data :

- Structural studies of analogs (e.g., ) used SHELX software for refinement, revealing intramolecular hydrogen bonds that stabilize conformations. Similar analysis for the target compound could predict its stability and solubility .

生物活性

N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is suggested that the compound may inhibit various enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of pyrimidine derivatives, including this compound. Modifications at various positions on the pyrimidine ring have been correlated with changes in biological activity. For example, the introduction of different substituents at the 6-position has been shown to enhance COX-2 inhibitory activity and overall potency .

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's potential as an inhibitor of fatty acid synthesis in Mycobacterium tuberculosis, suggesting a mechanism where it disrupts bacterial growth by targeting enoyl-[acyl-carrier-protein] reductase.

- Anti-inflammatory Effects : In vitro assays demonstrated significant inhibition of COX-2 activity, indicating its utility in inflammatory conditions. The compound's effectiveness was comparable to established anti-inflammatory agents, making it a candidate for further development .

- Anticancer Potential : Research indicated that this compound exhibited potent inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound showed a selective toxicity profile, sparing non-cancerous cells while effectively reducing tumor cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。